molecular formula C9H10O2 B14146012 2,3-dihydro-1H-indene-1,7-diol CAS No. 38005-83-3

2,3-dihydro-1H-indene-1,7-diol

Cat. No.: B14146012
CAS No.: 38005-83-3
M. Wt: 150.17 g/mol
InChI Key: LOAOFROQFAJMEY-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-1,7-diol is an organic compound with the molecular formula C9H10O2 It is a derivative of indane, a bicyclic hydrocarbon This compound is characterized by the presence of two hydroxyl groups attached to the indane structure, making it a diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indene-1,7-diol typically involves the reduction of indene derivatives. One common method is the catalytic hydrogenation of indene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction yields 2,3-dihydroindene, which can then be hydroxylated to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve similar catalytic hydrogenation processes, scaled up to accommodate larger quantities. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. Additionally, the hydroxylation step can be carried out using various oxidizing agents to introduce the hydroxyl groups at the desired positions .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indene-1,7-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydro-1H-indene-1,7-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indene-1,7-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting or modifying their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-indene-1,7-diol is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical reactivity and potential biological activity compared to other indane derivatives. This makes it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

38005-83-3

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2,3-dihydro-1H-indene-1,7-diol

InChI

InChI=1S/C9H10O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8,10-11H,4-5H2

InChI Key

LOAOFROQFAJMEY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C(=CC=C2)O

Origin of Product

United States

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